molecular formula C12H9N3O4 B6389211 2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid CAS No. 1261959-74-3

2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid

Cat. No.: B6389211
CAS No.: 1261959-74-3
M. Wt: 259.22 g/mol
InChI Key: UKJKOTZXIXILHA-UHFFFAOYSA-N
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Description

2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the second position, a nitrophenyl group at the fifth position, and a carboxylic acid group at the third position of the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

2-amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c13-11-10(12(16)17)5-8(6-14-11)7-2-1-3-9(4-7)15(18)19/h1-6H,(H2,13,14)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJKOTZXIXILHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70687509
Record name 2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261959-74-3
Record name 2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70687509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the nitration of a suitable pyridine precursor followed by amination and carboxylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The carboxylic acid group may also participate in hydrogen bonding and other interactions that influence the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-nitrophenyl)pyridine-3-carboxylic acid
  • 2-Amino-5-(2-nitrophenyl)pyridine-3-carboxylic acid
  • 2-Amino-5-(3-nitrophenyl)pyridine-4-carboxylic acid

Uniqueness

2-Amino-5-(3-nitrophenyl)pyridine-3-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the nitrophenyl group at the fifth position and the carboxylic acid group at the third position of the pyridine ring differentiates it from other similar compounds, leading to unique applications and effects.

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